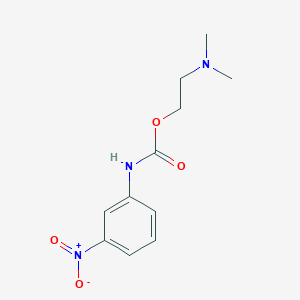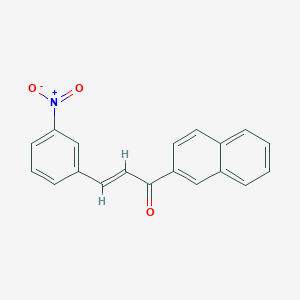
3-(3-Nitrophenyl)-2'-acrylonaphthone
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(3-Nitrophenyl)-2’-acrylonaphthone is an organic compound that belongs to the class of aromatic ketones It features a naphthone core with a nitrophenyl and an acryl group attached
准备方法
Synthetic Routes and Reaction Conditions: The synthesis of 3-(3-Nitrophenyl)-2’-acrylonaphthone typically involves the condensation of 3-nitrobenzaldehyde with 2’-acetonaphthone in the presence of a base such as sodium hydroxide. The reaction is carried out under reflux conditions in an appropriate solvent like ethanol or methanol. The product is then purified through recrystallization or column chromatography.
Industrial Production Methods: In an industrial setting, the production of 3-(3-Nitrophenyl)-2’-acrylonaphthone may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process. Industrial methods also focus on minimizing waste and improving the overall sustainability of the production process.
Types of Reactions:
Oxidation: The nitro group in 3-(3-Nitrophenyl)-2’-acrylonaphthone can undergo reduction to form the corresponding amine. This reaction is typically carried out using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Reduction: The carbonyl group in the naphthone core can be reduced to form the corresponding alcohol. Sodium borohydride or lithium aluminum hydride are common reducing agents used for this purpose.
Substitution: The nitro group can be substituted with other functional groups through nucleophilic aromatic substitution reactions. Common reagents for these reactions include sodium methoxide or potassium tert-butoxide.
Common Reagents and Conditions:
Oxidation: Hydrogen gas, palladium catalyst
Reduction: Sodium borohydride, lithium aluminum hydride
Substitution: Sodium methoxide, potassium tert-butoxide
Major Products Formed:
Reduction of Nitro Group: 3-(3-Aminophenyl)-2’-acrylonaphthone
Reduction of Carbonyl Group: 3-(3-Nitrophenyl)-2’-acrylonaphthol
Substitution Reactions: Various substituted derivatives depending on the nucleophile used
科学研究应用
3-(3-Nitrophenyl)-2’-acrylonaphthone has several applications in scientific research:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules. Its unique structure allows for the exploration of various chemical reactions and mechanisms.
Biology: The compound can be used in the development of fluorescent probes and sensors due to its aromatic nature and potential for conjugation with other molecules.
Medicine: Research is ongoing to explore its potential as a pharmacophore in the development of new drugs. Its structural features may allow it to interact with specific biological targets.
Industry: It is used in the production of advanced materials, including polymers and coatings, due to its stability and reactivity.
作用机制
The mechanism of action of 3-(3-Nitrophenyl)-2’-acrylonaphthone depends on its specific application. In biological systems, it may interact with enzymes or receptors through hydrogen bonding, π-π interactions, or covalent bonding. The nitro group can undergo bioreduction to form reactive intermediates that can interact with cellular components. The acryl group may participate in Michael addition reactions with nucleophiles in biological systems.
相似化合物的比较
3-Nitrophenylboronic Acid: Similar in structure but contains a boronic acid group instead of an acryl group.
3-Nitrophenol: Contains a hydroxyl group instead of the acryl and naphthone groups.
N-(1H-Benzo[d]imidazol-2-yl)-1-(3-nitrophenyl)methanimine: Contains a benzimidazole moiety instead of the naphthone core.
Uniqueness: 3-(3-Nitrophenyl)-2’-acrylonaphthone is unique due to the presence of both a nitrophenyl and an acryl group attached to a naphthone core
属性
CAS 编号 |
22290-84-2 |
|---|---|
分子式 |
C19H13NO3 |
分子量 |
303.3 g/mol |
IUPAC 名称 |
(E)-1-naphthalen-2-yl-3-(3-nitrophenyl)prop-2-en-1-one |
InChI |
InChI=1S/C19H13NO3/c21-19(11-8-14-4-3-7-18(12-14)20(22)23)17-10-9-15-5-1-2-6-16(15)13-17/h1-13H/b11-8+ |
InChI 键 |
IXRSRSAIQNFEBQ-DHZHZOJOSA-N |
手性 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)/C=C/C3=CC(=CC=C3)[N+](=O)[O-] |
规范 SMILES |
C1=CC=C2C=C(C=CC2=C1)C(=O)C=CC3=CC(=CC=C3)[N+](=O)[O-] |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



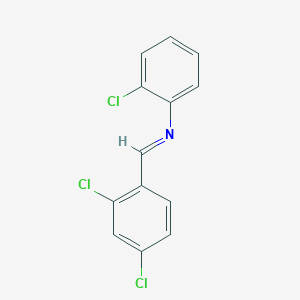
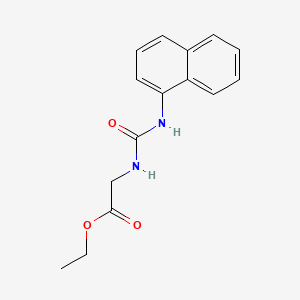
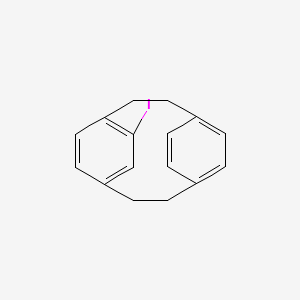
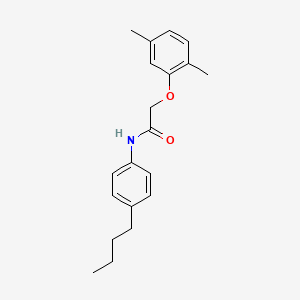
![Ethyl [2,2,2-trichloro-1-(4-nitrophenoxy)ethyl]carbamate](/img/structure/B11948747.png)
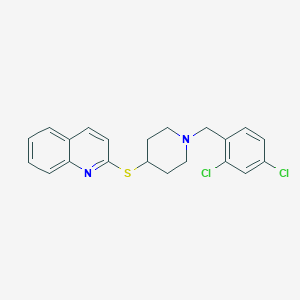

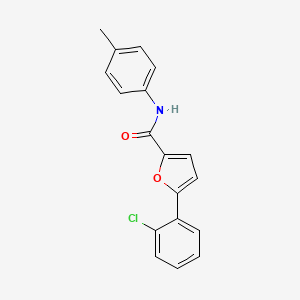
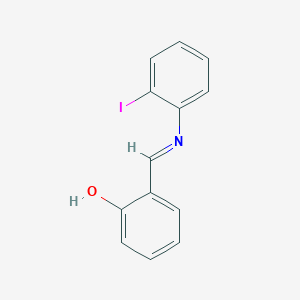

![Phosphonic acid, (3-bromobenzo[b]selenophene-2-yl)-](/img/structure/B11948784.png)
![Methyl N-[(benzyloxy)carbonyl]glycylglycyltryptophanate](/img/structure/B11948791.png)
